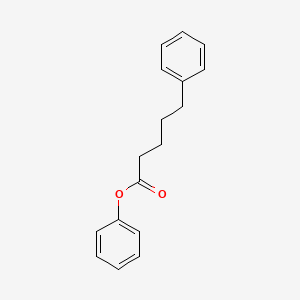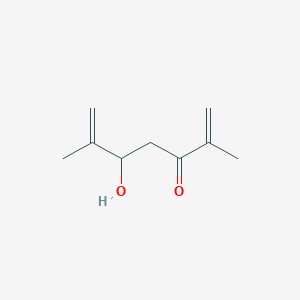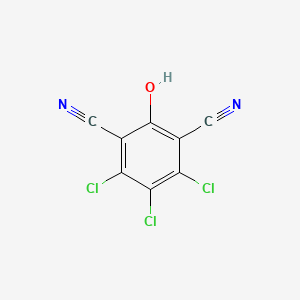![molecular formula C19H12Cl2N2O5 B14265243 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one CAS No. 135395-93-6](/img/structure/B14265243.png)
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a cyclopentanone ring through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and cyclopentanone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of cyclopentanone derivatives with amino groups.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s nitro and chloro groups play a crucial role in its reactivity and biological activity. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloro groups can participate in substitution reactions, further modifying the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-nitrophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the chloro substituents.
2,5-Bis(4-chlorophenyl)methylidene]cyclopentan-1-one: Similar structure but lacks the nitro substituents.
Uniqueness
2,5-Bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
135395-93-6 |
|---|---|
Molecular Formula |
C19H12Cl2N2O5 |
Molecular Weight |
419.2 g/mol |
IUPAC Name |
2,5-bis[(4-chloro-3-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H12Cl2N2O5/c20-15-5-1-11(9-17(15)22(25)26)7-13-3-4-14(19(13)24)8-12-2-6-16(21)18(10-12)23(27)28/h1-2,5-10H,3-4H2 |
InChI Key |
FTDQKSWMOLLFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)C1=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxo-2-[(1-phenylpent-4-en-1-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14265163.png)

![5-Methyl-3-[(phenylsulfanyl)methyl]furan-2(5H)-one](/img/structure/B14265185.png)
![1-Amino-3-[(3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy]propan-2-ol](/img/structure/B14265187.png)
![N-Cyclohexyl-N'-(3,4-dichlorophenyl)-N-[(trimethylsilyl)methyl]urea](/img/structure/B14265201.png)
methyl}carbonimidoyl](/img/structure/B14265204.png)


![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)

![2-Oxaspiro[4.6]undec-6-en-1-ol](/img/structure/B14265245.png)

![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)

